molecular formula C6H8N6O2 B13109140 3,6-Diaminopyrazine-2,5-dicarboxamide

3,6-Diaminopyrazine-2,5-dicarboxamide

Cat. No.: B13109140
M. Wt: 196.17 g/mol
InChI Key: YRYOEAFNIZMNRH-UHFFFAOYSA-N
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Description

3,6-Diaminopyrazine-2,5-dicarboxamide is a chemical compound with the molecular formula C6H8N6O2 It is a derivative of pyrazine, characterized by the presence of two amine groups at positions 3 and 6, and two carboxamide groups at positions 2 and 5 on the pyrazine ring

Chemical Reactions Analysis

Types of Reactions

3,6-Diaminopyrazine-2,5-dicarboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,6-Diaminopyrazine-2,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-diaminopyrazine-2,5-dicarboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diaminopyrazine-2,5-dicarboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C6H8N6O2

Molecular Weight

196.17 g/mol

IUPAC Name

3,6-diaminopyrazine-2,5-dicarboxamide

InChI

InChI=1S/C6H8N6O2/c7-3-1(5(9)13)11-4(8)2(12-3)6(10)14/h(H2,8,11)(H2,7,12)(H2,9,13)(H2,10,14)

InChI Key

YRYOEAFNIZMNRH-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(C(=N1)N)C(=O)N)N)C(=O)N

Origin of Product

United States

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